molecular formula C13H9N3 B1274998 9-azido-9H-fluorene CAS No. 24040-37-7

9-azido-9H-fluorene

Cat. No. B1274998
CAS RN: 24040-37-7
M. Wt: 207.23 g/mol
InChI Key: POJUGTQVVISLBM-UHFFFAOYSA-N
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Description

9-azido-9H-fluorene (9-AZF) is a fluorescent compound commonly used as a photoaffinity labeling reagent and in bioconjugation research. It is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH) that can be used as a precursor to fluorene-based dyes .


Physical And Chemical Properties Analysis

9-azido-9H-fluorene has a molecular formula of C13H9N3 and a molecular weight of 207.23 g/mol. The physical and chemical properties of its parent compound, 9H-fluorene, include a density of 1.1±0.1 g/cm3, a boiling point of 293.6±10.0 °C at 760 mmHg, and a melting point of 111-114 °C .

Scientific Research Applications

Apoptosis Induction in Cancer Research

The derivative 9-oxo-9H-fluorene-1-carboxamides, related to 9-azido-9H-fluorene, have shown potential as apoptosis inducers and anticancer agents. Substituting at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with enhanced activity against various cancer cell lines. Notably, the azido analog was identified as a potent variant, suggesting possible applications in target identification for cancer treatment (Kemnitzer et al., 2009).

Pyrolysis and Chemical Behavior Studies

The pyrolysis of aryl azides, including variants of 9H-fluorene, has been studied, revealing insights into neighboring group effects and reaction mechanisms. Such studies contribute to a deeper understanding of the chemical behavior of these compounds, which can be applied in various synthetic and analytical chemistry contexts (Dyall & Ferguson, 1992).

Fluorescent Probes and Materials Science

9H-fluorene derivatives have been explored as fluorescent probes and components in materials science. For instance, the synthesis and characterization of a fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, which includes a fluorenylmethyloxycarbonyl fragment, demonstrates the utility of these compounds in creating novel fluorescent materials (Szafrański et al., 2015).

Functional Materials and Polymer Research

Fluorene structures, including 9-azido-9H-fluorene derivatives, are widely used in functional materials and polymer research. These compounds have applications in creating polymers with improved thermal stability and in the development of photosensitive and OLED materials (Wang Ji-ping, 2011).

Emissive Dendrimers in Nanotechnology

The synthesis and characterization of poly(benzyl ether) dendrimers containing fluorene as a core chromophore have shown significant potential in nanotechnology. The unique photophysical properties of these dendrimers, derived from 9H-fluorene structures, are valuable in the development of advanced emissive materials (Lee et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, 9-diazo-9H-fluorene, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

9-azido-9H-fluorene is commonly used as a photoaffinity labeling reagent and in bioconjugation research. Future research could explore its potential applications in these areas. Additionally, related compounds such as 2,7-dichloro-9H-fluorene-based azetidinones have shown promise as antimicrobial and anticancer agents , suggesting potential future directions for the development of 9-azido-9H-fluorene derivatives.

properties

IUPAC Name

9-azido-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJUGTQVVISLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402009
Record name 9-azido-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-azido-9H-fluorene

CAS RN

24040-37-7
Record name NSC88983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-azido-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Bromo-9H-fluorene (1.00 g, 4.08 mmol) was dissolved in acetone (7 mL). To this was added a solution of NaN3 (1.33 g, 20.4 mmol) in H2O (3 mL). The resulting solution was stirred overnight. Acetone was removed by concentration under reduced pressure. The resulting aqueous mixture was extracted with CH2Cl2 (2×15 mL), and the organic layers were combined, dried over Na2SO4(s), filtered, and concentrated under reduced pressure. The resulting solid residue was purified by silica gel flash chromatography, eluting with hexanes, to give azide 2j as a white solid (0.74 g, 3.57 mmol, 87% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Gupta, J Han, Y Kim, SW Lee… - The Journal of Organic …, 2014 - ACS Publications
… derivative (5k), the core structure of which is abundant in many natural products such as triclisine, imelutenine, and rufescine (13) was obtained in 75% yield from 9-azido-9H-fluorene. …
Number of citations: 70 pubs.acs.org
EL Myers, RT Raines - 2008 - raineslab.com
… A solution of 9-azido-9H-fluorene 2j (62 mg, 0.303 mmol) in anhydrous toluene (1.5 mL) was placed under Ar(g) and cooled to 0 C. A solution of phosphine 1e in dry toluene (1 mL) was …
Number of citations: 0 raineslab.com
S Lal - 2013 - core.ac.uk
… Similarly, 9-azido-9H-fluorene 2.36l was prepared by the reaction of 9-bromofluorene with 5 equivalents of sodium azide in water/acetone (Eq. 2.12).Despite the large excess of the …
Number of citations: 3 core.ac.uk
A Kwarkoh - 2013 - digital.maag.ysu.edu
… of 9-azido-9H-fluorene Figure 45: 13 C NMR of 9-azido-9H-fluorene Figure 46: IR spectrum of … g, hexane: ethyl acetate 4:1) gave dark brown syrup of 9-azido-9H-fluorene (0.39 g, 94%). …
Number of citations: 3 digital.maag.ysu.edu
S Lal, S Diez-Gonzalez - The Journal of organic chemistry, 2011 - ACS Publications
A careful methodological study revealed a true Click catalytic system based on commercially available [CuBr(PPh 3 ) 3 ]. This system is active at room temperature, with 0.5 mol % [Cu] (…
Number of citations: 225 pubs.acs.org

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